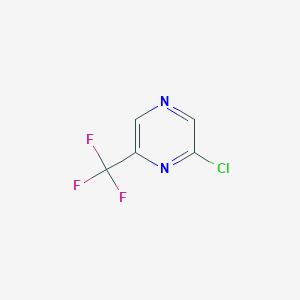

2-Chloro-6-(trifluoromethyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRFOAFODJMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606047 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-69-4 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to 2-Chloro-6-(trifluoromethyl)pyrazine

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyrazine for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, identified by CAS Number 61655-69-4.[1][2][3][4][5] As a key building block in modern medicinal chemistry, this fluorinated pyrazine derivative offers a unique combination of properties desirable for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrazine core acts as a crucial pharmacophore and the chloro substituent provides a reactive handle for molecular elaboration.[6] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthetic protocol, explores its applications in drug discovery, outlines methods for its spectroscopic characterization, and establishes rigorous safety and handling procedures.

The landscape of contemporary drug discovery is increasingly reliant on the use of fluorinated heterocyclic scaffolds to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] Among these, this compound has emerged as a particularly valuable intermediate. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in biologically active molecules and approved drugs. The introduction of a trifluoromethyl (-CF3) group, one of the most important substituents in medicinal chemistry, often imparts increased lipophilicity, improved metabolic stability against oxidative degradation, and enhanced binding affinity to target proteins.[6][7] Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide aims to serve as a senior-level resource, consolidating the essential technical knowledge required to effectively utilize this powerful chemical tool in a research and development setting.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below. The predicted high lipophilicity (LogP) and low topological polar surface area (TPSA) suggest good potential for cell membrane permeability, a critical attribute for orally bioavailable drugs.

| Property | Value | Source |

| CAS Number | 61655-69-4 | [1][2][3][4] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2][3][4] |

| Molecular Weight | 182.53 g/mol | [1][2][3][4] |

| Appearance | Clear, colourless liquid | [2] |

| Boiling Point | 135 - 141.2 °C (Predicted) | [2][8][9] |

| Density | ~1.504 g/cm³ (Predicted) | [2][9] |

| pKa | -3.13 (Predicted) | [2][9] |

| LogP | 2.1488 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| SMILES | FC(C1=CN=CC(Cl)=N1)(F)F | [1] |

| InChIKey | ZCRFOAFODJMVOG-UHFFFAOYSA-N | [8] |

Synthesis and Mechanistic Considerations

The preparation of this compound is a critical process for its utilization. While various synthetic routes may exist, a common approach involves the transformation of a corresponding picoline precursor through chlorination and fluorination steps. A foundational synthesis was reported in the Journal of Medicinal Chemistry.[8][10]

Conceptual Synthetic Workflow

The synthesis of trifluoromethyl-heterocycles often begins with a methyl-substituted precursor. The methyl group undergoes exhaustive chlorination to a trichloromethyl group, which is then subjected to a halogen exchange (Halex) reaction to yield the desired trifluoromethyl group.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is based on established chemical transformations for producing trifluoromethyl-substituted heterocycles.[11][12]

-

Chlorination of the Methyl Group:

-

Rationale: The initial step involves converting the methyl group of a suitable picoline or pyrazine precursor into a trichloromethyl group. This is a radical substitution reaction, typically initiated by UV light or a radical initiator in the presence of a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide.

-

Procedure: To a solution of the starting material (e.g., 2-chloro-6-methylpyrazine) in a suitable solvent like carbon tetrachloride, add a radical initiator (e.g., AIBN). Heat the mixture to reflux and add the chlorinating agent portion-wise while irradiating with a UV lamp. Monitor the reaction by GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. The crude trichloromethyl intermediate is often used in the next step without further purification.

-

-

Halogen Exchange (Fluorination):

-

Rationale: The Swarts reaction is a classic method for converting trichloromethyl groups to trifluoromethyl groups. It employs a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[11]

-

Procedure: In a flask equipped for distillation, carefully heat a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride. Add the crude 2-chloro-6-(trichloromethyl)pyrazine intermediate dropwise to the heated mixture. The product, being volatile, will distill as it is formed.

-

Work-up: Collect the distillate. Wash the crude product carefully with a dilute aqueous solution of sodium carbonate to neutralize any acidic impurities, followed by water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation to yield pure this compound.

-

Applications in Drug Discovery

The title compound is not merely an inert scaffold but an active participant in shaping the biological and physical properties of a lead molecule. Its utility stems from the synergistic effects of its three key components.

-

The Trifluoromethyl Group: As a bioisostere for a methyl or ethyl group, the -CF3 moiety increases the molecule's metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions. Its lipophilicity aids in membrane permeation.[6]

-

The Pyrazine Core: This heterocycle is a privileged structure in medicinal chemistry. The two nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a drug to its biological target. The ring is also relatively resistant to metabolic degradation.

-

The Chloro Substituent: The chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. Common reactions include Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.

Workflow: Molecular Elaboration via Suzuki Coupling

The following diagram illustrates how this compound can be used as a substrate in a palladium-catalyzed Suzuki coupling reaction to form a new carbon-carbon bond, a cornerstone of modern drug synthesis.

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

Spectroscopic Characterization Protocol

Confirming the identity and purity of the synthesized compound is paramount. The following protocols outline standard procedures for spectroscopic analysis. The predicted data is based on the analysis of structurally similar compounds.[13]

| Predicted Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.6-8.8 (s, 1H), δ 8.5-8.7 (s, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152-155 (C-Cl), δ 145-148 (q, C-CF₃), δ 142-144 (CH), δ 140-142 (CH), δ 118-122 (q, J ≈ 275 Hz, CF₃) |

| Mass Spec (EI) | m/z 182/184 ([M]⁺, 3:1 ratio), 147 ([M-Cl]⁺) |

NMR Spectroscopy Protocol

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of ~16 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Accumulate a minimum of 16 scans.

-

¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of ~240 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly larger number of scans (≥1024) are required.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase and baseline correction. Reference chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. The information below is a summary from available Safety Data Sheets (SDS).[14][15][16][17]

| Safety Information Summary | |

| Signal Word | Danger |

| GHS Hazard Statements | H301/H302: Toxic/Harmful if swallowed.[14][16] H312: Harmful in contact with skin.[14] H315: Causes skin irritation.[14][16] H319: Causes serious eye irritation.[14][16] H331: Toxic if inhaled.[14] H335: May cause respiratory irritation.[14][16] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][16] P270: Do not eat, drink or smoke when using this product.[14][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15][16] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14][15][16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15] P405: Store locked up.[14][15][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

-

Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][9]

-

Store in a locked cabinet or area accessible only to authorized personnel.[14][15][16]

Conclusion

This compound is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique trifecta of a metabolically robust -CF3 group, a pharmacophoric pyrazine core, and a synthetically versatile chloro handle makes it an indispensable tool for the construction of complex and biologically active molecules. By understanding its properties, synthesis, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation pharmaceuticals.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 61655-69-4 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | 61655-69-4 [amp.chemicalbook.com]

- 10. This compound | 61655-69-4 [amp.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

physicochemical properties of 2-Chloro-6-(trifluoromethyl)pyrazine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)pyrazine

Abstract

This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes predictive data with established analytical methodologies to offer field-proven insights for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, core physical properties, detailed spectroscopic profile, and validated protocols for its characterization. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for empirical studies.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement. The strategic placement of a chloro group and a trifluoromethyl group imparts unique electronic properties and reactivity, making it a valuable intermediate. The trifluoromethyl group, a well-known bioisostere for other groups, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 61655-69-4 | [3][4][5][6] |

| Molecular Formula | C₅H₂ClF₃N₂ | [3][4][6][7] |

| Molecular Weight | 182.53 g/mol | [3][4][6][8] |

| IUPAC Name | This compound | [7] |

| SMILES | C1(Cl)=NC(C(F)(F)F)=CN=C1 | [3][4][6][7] |

| InChI | InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8,9)/h1-2H | [3][4][7] |

| InChIKey | ZCRFOAFODJMVOG-UHFFFAOYSA-N | [3][4][7] |

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, governing its solubility, reactivity, and pharmacokinetic profile. The data for this compound, largely derived from predictive models, indicates a stable, moderately lipophilic liquid under standard conditions.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Clear, colourless liquid | Physical state at standard temperature and pressure. | [3][4] |

| Boiling Point | 135 °C; 141.2 ± 35.0 °C (Predicted) | The non-predicted value suggests a specific experimental data point, while the predicted value has a wide confidence interval. | [3][4][8] |

| Density | 1.504 ± 0.06 g/cm³ (Predicted) | Indicates it is significantly denser than water. | [3][4] |

| pKa | -3.13 ± 0.10 (Predicted) | The negative pKa value signifies that the pyrazine nitrogen atoms are extremely weak bases due to the strong electron-withdrawing effects of the Cl and CF₃ groups. | [3][4] |

| LogP (Octanol/Water) | 2.1488 (Predicted) | This value suggests moderate lipophilicity, indicating a preference for non-polar environments and likely solubility in organic solvents. | [6] |

| Solubility | Not specified | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water, consistent with its predicted LogP. | [9] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. While a complete experimental dataset for this compound is not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The molecule possesses two non-equivalent aromatic protons on the pyrazine ring. Due to the symmetrical nature of the substitution pattern, these protons are expected to appear as sharp singlets or as an AX system of two doublets with a small coupling constant. Their chemical shifts will be significantly downfield (δ 8.5-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and the substituents.

-

¹³C NMR: Four distinct carbon signals are expected: two for the protonated pyrazine carbons, one for the carbon bearing the chlorine atom, one for the carbon attached to the trifluoromethyl group, and one for the trifluoromethyl carbon itself. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster at m/z 182 and 184.[7] The characteristic ~3:1 isotopic abundance ratio of ³⁵Cl and ³⁷Cl is a definitive signature for a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) or the trifluoromethyl group ([M-CF₃]⁺), leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Data

| Ion Adduct | Predicted m/z | Source |

| [M]⁺ | 181.98531 | [7] |

| [M+H]⁺ | 182.99314 | [7] |

| [M+Na]⁺ | 204.97508 | [7] |

| [M-H]⁻ | 180.97858 | [7] |

Analytical and Characterization Protocols

To ensure the identity, purity, and quality of this compound in a research setting, a systematic workflow involving chromatographic and spectroscopic techniques is essential.

Caption: General workflow for the characterization of this compound.

Protocol 4.1: Purity and Identity Verification by GC-MS

Expertise & Causality: Gas Chromatography (GC) is the ideal method for separating volatile and thermally stable compounds like this compound. Coupling it with a Mass Spectrometry (MS) detector allows for simultaneous purity assessment (from the chromatogram) and identity confirmation (from the mass spectrum).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

The purity is determined by integrating the peak area of the main component in the total ion chromatogram (TIC).

-

Confirm the identity by matching the mass spectrum of the peak with the expected molecular ion (m/z 182/184) and fragmentation pattern.

-

Protocol 4.2: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Causality: Multi-nuclear NMR spectroscopy provides unambiguous proof of a molecule's covalent structure. Deuterated chloroform (CDCl₃) is a standard solvent choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region where the compound's signals are expected.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl₃.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.

-

Observe the aromatic region (δ 8.0-9.5 ppm) to identify the two pyrazine protons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

This provides a simple and clear confirmation of the CF₃ group's presence and electronic environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Caption: A logical flow for confirming the structure using multi-nuclear NMR data.

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided is synthesized from authoritative Safety Data Sheets (SDS).

-

Hazard Identification: this compound is classified as an irritant.[5]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

-

Avoid breathing fumes, vapors, or mist.[5]

-

Wash hands thoroughly after handling.[5]

-

-

Conditions for Safe Storage:

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. It is a dense, colorless liquid with moderate lipophilicity and extremely low basicity. Its identity and purity can be rigorously confirmed using standard analytical techniques such as GC-MS and multi-nuclear NMR spectroscopy. Strict adherence to safety and handling protocols is mandatory when working with this compound. This guide provides the foundational knowledge and practical methodologies required for its effective and safe use in a research and development setting.

References

- 1. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 61655-69-4 [m.chemicalbook.com]

- 4. This compound | 61655-69-4 [amp.chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyrazine

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF3) group, in particular, is highly prized for its ability to modulate key physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] When this powerful functional group is appended to a pyrazine ring—a privileged heterocyclic motif found in numerous bioactive compounds—the resulting molecule becomes a highly valuable intermediate for further synthetic exploration.

2-Chloro-6-(trifluoromethyl)pyrazine, with the chemical formula C5H2ClF3N2, is one such critical building block.[3][4] Its unique substitution pattern, featuring a reactive chlorine atom for subsequent cross-coupling reactions and the stabilizing trifluoromethyl group, makes it an attractive precursor for creating diverse libraries of novel compounds. This guide provides an in-depth analysis of the principal synthetic pathways to this target molecule, grounded in established chemical literature and field-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in its effective preparation.

Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The most viable routes typically involve either the late-stage introduction of the chlorine atom onto a pre-formed trifluoromethylpyrazine core or the modification of a functional group on a chloropyrazine scaffold. Below, we dissect the most logical and scientifically sound pathways.

Pathway 1: Chlorination of a Hydroxypyrazine Precursor

This is arguably the most direct and widely employed strategy for converting hydroxylated N-heterocycles into their chloro-derivatives. The pathway commences with 2-Hydroxy-6-(trifluoromethyl)pyrazine, which serves as a readily accessible starting material. The core of this method is the deoxychlorination of the pyrazin-2-ol tautomer.

Causality and Mechanistic Insight: The C-O bond in hydroxypyrazines (or their tautomeric pyrazinone form) is strong and unreactive. To facilitate its replacement by a chlorine atom, the hydroxyl group must first be converted into a better leaving group. Phosphorus oxychloride (POCl3) is the reagent of choice for this transformation. The reaction proceeds via the initial phosphorylation of the hydroxyl group, forming a highly reactive phosphoroester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl3 or an added chloride source), leading to the displacement of the phosphate group and formation of the desired 2-chloropyrazine. The use of a base, such as pyridine or N,N-dimethylaniline, is often employed to neutralize the HCl generated during the reaction, preventing unwanted side reactions.[5]

Caption: Workflow for Pathway 1.

Experimental Considerations: This method is robust and suitable for large-scale preparations.[5] The reaction is typically performed neat using an excess of POCl3 or in a high-boiling solvent. The primary challenge lies in the handling of phosphorus oxychloride, which is highly corrosive and moisture-sensitive. The work-up procedure requires careful quenching of the excess reagent with ice water, followed by neutralization and extraction.

Pathway 2: Sandmeyer Reaction from a Pyrazinamine Precursor

The Sandmeyer reaction is a classic and powerful method for converting an aromatic or heteroaromatic amine into a halide via its diazonium salt.[6][7] This pathway would begin with 2-Amino-6-(trifluoromethyl)pyrazine.

Causality and Mechanistic Insight: The synthesis involves two critical steps:

-

Diazotization: The primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H2SO4) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

-

Displacement: The diazonium group (-N2+) is an excellent leaving group (dinitrogen gas). In the presence of a copper(I) salt, such as copper(I) chloride (CuCl), a single-electron transfer (SET) from Cu(I) to the diazonium salt occurs. This generates an aryl radical and N2 gas. The aryl radical then abstracts a chlorine atom from the resulting Cu(II)Cl2 species to form the final product and regenerate the Cu(I) catalyst. This radical-nucleophilic aromatic substitution mechanism is a hallmark of the Sandmeyer reaction.[6]

Caption: Workflow for Pathway 2.

Experimental Considerations: The primary challenge in this pathway is the stability of the heteroaromatic diazonium salt. These intermediates can be explosive, especially if isolated. Therefore, the reaction is almost always performed as a one-pot or two-step procedure where the diazonium salt is generated and immediately consumed. Precise temperature control during diazotization is critical to prevent decomposition and side reactions.

Pathway 3: Halogen Exchange (HALEX) Reaction

A third, industrially relevant pathway involves a halogen exchange (HALEX) reaction, starting from a more readily available dihalopyrazine, such as 2,6-dichloropyrazine. This strategy would involve a nucleophilic aromatic substitution to introduce the trifluoromethyl group. However, direct trifluoromethylation is complex. A more common industrial approach for analogous pyridine compounds is to first perform a photochlorination of a methyl group to a trichloromethyl group, followed by a fluorine/chlorine exchange.[8][9]

Causality and Mechanistic Insight:

-

Chlorination: Starting with 2-chloro-6-methylpyrazine, free-radical chlorination of the methyl group would yield 2-chloro-6-(trichloromethyl)pyrazine.

-

Fluorination: The trichloromethyl group is then converted to the trifluoromethyl group using a fluorinating agent. Anhydrous hydrogen fluoride (HF) is common, often with a catalyst like antimony pentachloride (SbCl5), which facilitates the halogen exchange.[8][10]

This route is less direct for laboratory synthesis due to the specialized equipment required for handling anhydrous HF and performing photochemical reactions, but it is a proven method for large-scale production of trifluoromethyl-substituted heterocycles.[9]

Data Summary of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Key Intermediate(s) | Pros | Cons/Challenges |

| 1. Deoxychlorination | 2-Hydroxy-6-(trifluoromethyl)pyrazine | POCl3, Pyridine (optional) | Phosphoroester | High yield, direct, scalable.[5] | Harsh reagents (POCl3), vigorous work-up. |

| 2. Sandmeyer Reaction | 2-Amino-6-(trifluoromethyl)pyrazine | NaNO2, HCl, CuCl | Diazonium Salt | Wide functional group tolerance.[11] | Potentially unstable/explosive intermediate, requires strict temperature control. |

| 3. Halex Reaction | 2-Chloro-6-methylpyrazine | Cl2 (UV light), then HF/SbCl5 | 2-Chloro-6-(trichloromethyl)pyrazine | Cost-effective for industrial scale.[8][9] | Requires specialized equipment, hazardous reagents (HF, Cl2). |

Detailed Experimental Protocol: Pathway 1

This protocol is adapted from established procedures for the chlorination of hydroxy-N-heterocycles.[5]

Objective: To synthesize this compound from 2-Hydroxy-6-(trifluoromethyl)pyrazine.

Materials:

-

2-Hydroxy-6-(trifluoromethyl)pyrazine (1.0 eq)

-

Phosphorus oxychloride (POCl3) (3.0-5.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Crushed ice

Equipment:

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-Hydroxy-6-(trifluoromethyl)pyrazine (1.0 eq). Carefully add phosphorus oxychloride (3.0 eq) via syringe. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heating: Equip the flask with a reflux condenser connected to a gas scrubber (containing NaOH solution to trap HCl fumes). Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and cautiously , pour the reaction mixture onto the ice with stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation and perform this step slowly to control the quench.

-

Neutralization: Once the quench is complete, slowly add saturated NaHCO3 solution to the mixture until the pH is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation[3] or column chromatography on silica gel to yield pure this compound as a clear liquid.

Conclusion

The synthesis of this compound is achievable through several well-established synthetic routes. For laboratory-scale synthesis, the deoxychlorination of 2-Hydroxy-6-(trifluoromethyl)pyrazine using phosphorus oxychloride (Pathway 1) represents the most direct, reliable, and high-yielding approach. For explorations requiring different starting materials, the Sandmeyer reaction (Pathway 2) offers a viable alternative, provided that appropriate safety measures are taken to handle the diazonium intermediate. While the halogen exchange pathway (Pathway 3) is less practical for academic or small-scale research, it highlights a potential route for cost-effective industrial production. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound CAS#: 61655-69-4 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 10. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]

- 11. Sandmeyer Trifluoromethylation [organic-chemistry.org]

A Senior Application Scientist's Guide to the Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-Chloro-6-(trifluoromethyl)pyrazine (CAS No. 61655-69-4), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), this document serves as an authoritative reference for the unambiguous identification and characterization of this compound. The causality behind spectral features is explained, providing field-proven insights into structural confirmation. Standardized experimental protocols are detailed to ensure data reproducibility and integrity.

Introduction and Molecular Overview

This compound is a substituted pyrazine derivative featuring two key functional groups that dictate its reactivity and spectral properties: an electron-withdrawing trifluoromethyl (-CF₃) group and a chloro (-Cl) substituent. Its molecular formula is C₅H₂ClF₃N₂ with a molecular weight of 182.53 g/mol .[1][3] The precise characterization of this molecule is paramount for its application in drug discovery and organic synthesis, as impurities or isomeric misidentification can have profound consequences on experimental outcomes. This guide establishes a baseline spectroscopic profile to ensure analytical certainty.

Molecular Structure:

-

Chemical Name: this compound

-

SMILES: FC(F)(F)C1=CN=CC(=N1)Cl[3]

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) is a standard method for generating a reproducible mass spectrum.

Core Insight: The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1. This signature is a self-validating feature for the presence of a single chlorine atom.

Predicted Fragmentation Pathway: The primary fragmentation events under EI conditions are predictable based on the weakest bonds and the stability of the resulting fragments. The loss of a chlorine atom or the trifluoromethyl group are expected to be prominent fragmentation pathways.

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Key Mass Spectrometry Data:

| Ion | Predicted m/z | Causality & Notes |

|---|---|---|

| [M]⁺ | 182 / 184 | Molecular ion peak. The 3:1 isotopic pattern for ³⁵Cl/³⁷Cl provides definitive evidence of one chlorine atom. |

| [M-Cl]⁺ | 147 | Represents the loss of the chlorine radical from the molecular ion. |

| [M-CF₃]⁺ | 113 / 115 | Corresponds to the loss of the trifluoromethyl radical, a common fragmentation for -CF₃ substituted aromatics. The 3:1 isotopic pattern is retained. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is characterized by vibrations from the pyrazine ring and the C-F bonds of the trifluoromethyl group.

Core Insight: The most prominent features in the IR spectrum will be the strong absorption bands associated with the C-F stretching vibrations of the -CF₃ group, typically found in the 1100-1350 cm⁻¹ region. The aromatic C-H and C=N stretching vibrations of the pyrazine ring provide additional confirmatory signals.

Summary of Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3050-3150 | Weak-Medium | Aromatic C-H Stretch (pyrazine ring protons) |

| ~1550-1600 | Medium | Aromatic C=N and C=C Ring Stretching |

| ~1350-1450 | Medium | Aromatic Ring Skeletal Vibrations |

| ~1100-1350 | Strong | C-F Stretching (asymmetric and symmetric) of -CF₃ group |

| ~700-800 | Strong | C-Cl Stretch |

Note: These are predicted ranges based on characteristic frequencies for pyrazine and trifluoromethyl-substituted aromatic compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atom-by-atom connectivity of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete and self-validating picture of the molecular structure.

¹H NMR Spectroscopy

Core Insight: The molecule possesses a plane of symmetry, rendering the two protons on the pyrazine ring chemically equivalent in some respects, but their relationship to the different substituents makes them distinct. Due to the absence of adjacent protons, they are expected to appear as sharp singlets. Their downfield chemical shift is indicative of their location on an electron-deficient aromatic ring.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.8 - 9.1 | Singlet | 1H | Pyrazine H |

| ~8.8 - 9.1 | Singlet | 1H | Pyrazine H |

Note: The two protons, while structurally distinct, may have very similar chemical shifts, potentially appearing as a single signal depending on the spectrometer's resolution.

¹³C NMR Spectroscopy

Core Insight: The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, F).

Predicted ¹³C NMR Data (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~152 (q, J ≈ 35 Hz) | Quartet | C-CF₃ |

| ~121 (q, J ≈ 276 Hz) | Quartet | -CF₃ |

| ~130 - 150 | Singlet | Aromatic CH |

| ~130 - 150 | Singlet | Aromatic CH |

| ~150 - 160 | Singlet | C-Cl |

Note: The large coupling constant (J ≈ 276 Hz) is characteristic of a one-bond C-F coupling in a -CF₃ group. The smaller quartet splitting (J ≈ 35 Hz) is for the carbon atom attached to the -CF₃ group.

¹⁹F NMR Spectroscopy

Core Insight: ¹⁹F NMR is highly specific for fluorine-containing compounds. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent, they will give rise to a single, sharp signal. Its chemical shift is a key identifier.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -68 to -72 | Singlet | -CF₃ |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The observed range is characteristic for a -CF₃ group attached to an aromatic ring.[7][8][9]

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols must be considered as a self-validating system.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrument Calibration: Before analysis, ensure the NMR spectrometer is properly shimmed and calibrated according to the manufacturer's standard operating procedures.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 2 seconds is recommended. A minimum of 16 scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Utilize a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm is appropriate. To achieve a good signal-to-noise ratio, several hundred to a few thousand scans may be necessary depending on the sample concentration and instrument sensitivity.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with proton decoupling. Reference the spectrum relative to an appropriate standard, such as CFCl₃.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution onto a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures the elution of the compound as a sharp, symmetrical peak.

-

MS Ionization & Detection: Use a standard electron ionization (EI) source operating at 70 eV. Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.

Infrared Spectroscopy (ATR-FTIR)

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean attenuated total reflectance (ATR) crystal. This is critical for data integrity.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Process the data to display in absorbance mode.

Integrated Spectral Analysis Workflow

A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic confirmation.

Conclusion

The collective data from MS, IR, and multi-nuclear NMR provides an unambiguous and robust analytical profile for this compound. The characteristic chlorine isotope pattern in the mass spectrum, the strong C-F vibrations in the infrared spectrum, and the unique chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra serve as mutually reinforcing data points. This guide provides the necessary reference data and procedural framework for researchers to confidently identify and utilize this important chemical entity in their work, ensuring both scientific integrity and experimental reproducibility.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound CAS#: 61655-69-4 [m.chemicalbook.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

- 8. biophysics.org [biophysics.org]

- 9. 19F [nmr.chem.ucsb.edu]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-(trifluoromethyl)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrazine core is a recurring motif, valued for its unique electronic properties and ability to engage in specific biological interactions. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This compound is a prime example of such a strategically designed building block. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2] Concurrently, the chlorine atom at the 2-position is not merely a substituent; it is a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of more complex molecular architectures.[3] Pyrazine-containing molecules have found application as essential medicines, including treatments for cancer and infectious diseases.[3]

This guide provides a comprehensive, in-depth analysis of the molecular structure of this compound. As a senior application scientist, the following narrative moves beyond a simple recitation of data, focusing instead on the synergistic application of modern analytical techniques to achieve unambiguous structural elucidation. We will explore the causality behind experimental choices and present the protocols as self-validating systems, ensuring scientific integrity and trustworthiness for professionals in the field.

Section 1: Molecular Identity and Physicochemical Characteristics

Before delving into complex structural analysis, establishing the fundamental identity of the compound is paramount. This compound is a distinct chemical entity with a specific set of properties that dictate its handling, reactivity, and analytical behavior.

The molecule consists of a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 6.

| Identifier | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂ | [4][5][6][7] |

| Molecular Weight | 182.53 g/mol | [5][6][7] |

| CAS Number | 61655-69-4 | [6][7][8][9] |

| Appearance | Clear, colorless liquid | [6][10] |

| Boiling Point | ~141 °C (Predicted) | [6][10] |

| Density | ~1.504 g/cm³ (Predicted) | [6][10] |

| pKa (Predicted) | -3.13 | [6][10] |

| Storage Conditions | 2-8°C under inert gas | [6][10] |

Section 2: The Integrated Workflow for Structural Elucidation

Confirming the molecular structure of a compound like this compound is not a single-step process. It requires a logical, multi-faceted approach where different analytical techniques provide complementary pieces of evidence. Spectroscopic methods first probe the electronic environment and connectivity of the atoms, which is then definitively confirmed by crystallographic analysis. This integrated workflow ensures a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for structural characterization.

Section 3: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure determination in solution. Each technique provides a unique window into the molecule's composition and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The pyrazine ring's two nitrogen atoms, along with the potent electron-withdrawing effects of the chloro and trifluoromethyl groups, create a highly deshielded aromatic system. This results in the two aromatic protons appearing far downfield in the ¹H NMR spectrum. Similarly, the ¹³C signals are influenced by these substituents. ¹⁹F NMR is crucial for confirming the presence and electronic environment of the -CF₃ group, typically showing a sharp singlet.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[11]

-

¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 2 seconds. A minimum of 16 scans are accumulated to ensure a high signal-to-noise ratio.[11]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of ~220 ppm is used. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This typically requires a dedicated probe or tuning of a broadband probe. A simple pulse-acquire sequence is usually sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H and ¹³C spectra using the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 8.6 - 8.9 | Singlet (or narrow doublet) | Two distinct signals are expected for the two non-equivalent aromatic protons. Their exact shift is highly dependent on the deshielding effects of the adjacent N, Cl, and CF₃ groups. |

| ¹³C | 150 - 158 (C-Cl) | Singlet | The carbon atom attached to chlorine is expected to be significantly downfield. |

| 145 - 155 (C-CF₃) | Quartet (due to ¹JCF) | The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms. The C-CF₃ bond in the ring will also show coupling. | |

| 140 - 148 | Singlet | The two CH carbons in the pyrazine ring. | |

| ~120 (CF₃) | Quartet (¹JCF ≈ 275 Hz) | The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with fluorine.[12] | |

| ¹⁹F | -65 to -75 | Singlet | The three fluorine atoms are equivalent and will appear as a single sharp peak.[12] |

Trustworthiness: While 1D NMR provides foundational data, its interpretation can be ambiguous. To build a self-validating system, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are employed. An HMBC experiment would show correlations between the aromatic protons and the various carbon atoms, including the quaternary carbons bonded to Cl and CF₃, providing irrefutable proof of the substituent positions and overall molecular connectivity.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight and a fragmentation pattern that acts as a molecular fingerprint. For this compound, Electron Ionization (EI) is a suitable technique. The most telling feature in the mass spectrum of a monochlorinated compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic 3:1 ratio for the molecular ion peak ([M]⁺) and any chlorine-containing fragment peaks.[11]

Experimental Protocol: EI-MS Analysis

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source, typically coupled with a gas chromatograph (GC-MS) for sample introduction.[11]

-

Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will separate the compound from any impurities before it enters the MS source.

-

Ionization: Bombard the gaseous sample with a high-energy electron beam (standardized at 70 eV). This will dislodge an electron, forming a radical cation ([M]•⁺), and induce fragmentation.[11]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peaks and key fragment ions. Pay close attention to the isotopic patterns.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 182 / 184 | Molecular ion peak exhibiting the characteristic ~3:1 isotopic pattern for one chlorine atom.[11] |

| [M-Cl]⁺ | 147 | Loss of the chlorine atom. This fragment will not have the isotopic pattern. |

| [M-CF₃]⁺ | 113 / 115 | Loss of the trifluoromethyl group. This fragment will retain the chlorine isotopic pattern. |

Section 4: Definitive 3D Structure via Single-Crystal X-Ray Diffraction

Expertise & Experience: While spectroscopic methods provide powerful evidence for molecular connectivity, only single-crystal X-ray diffraction can reveal the exact three-dimensional arrangement of atoms in the solid state. This technique is the undisputed gold standard for structural determination, providing precise measurements of bond lengths, bond angles, and torsional angles.[13][14] Furthermore, it elucidates how molecules pack together in a crystal lattice, revealing important intermolecular interactions like π-π stacking, which can be crucial in the context of drug-receptor binding.[15]

Experimental Workflow: X-Ray Crystallography

Caption: General workflow for X-ray crystallography.

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to yield the final, highly accurate structure.[16]

Hypothetical Crystallographic Data Summary

| Parameter | Expected Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |

| C-Cl Bond Length | ~1.74 Å | Standard length for an sp² carbon-chlorine bond. |

| C-CF₃ Bond Length | ~1.51 Å | Typical length for a bond between an aromatic carbon and a CF₃ group. |

| Pyrazine Ring | Nearly Planar | Confirms the aromatic nature of the heterocyclic core. |

Section 5: Context in Synthesis and Application

Understanding the structure of this compound is intrinsically linked to its role as a synthetic intermediate. Its synthesis often involves multi-step sequences to correctly install the functional groups on the pyrazine core.[17]

Caption: A conceptual synthetic pathway.

In drug discovery, the chlorine atom is a key point for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a vast array of other molecular fragments. This enables the rapid generation of libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic leads. The robust and stable nature of the trifluoromethyl-substituted pyrazine core makes it an ideal scaffold to carry these modifications forward.[1][2]

Conclusion

The molecular structure of this compound has been comprehensively defined through a synergistic combination of advanced analytical techniques. NMR spectroscopy elucidates the atomic connectivity and electronic environment in solution, mass spectrometry confirms the elemental composition and provides a fragmentation fingerprint, and single-crystal X-ray diffraction delivers an unambiguous three-dimensional structure in the solid state. Each method validates the others, providing the high level of certainty required by drug development professionals. As a privileged scaffold, the precise understanding of its structure is fundamental to its strategic application as a versatile building block in the synthesis of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound CAS#: 61655-69-4 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. 61655-69-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound | 61655-69-4 [amp.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 17. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]

An In-depth Technical Guide to Electrophilic Substitution on Trifluoromethylated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine scaffolds are integral to numerous pharmaceuticals and functional materials, prized for their unique electronic properties and biological activity.[1][2] The introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing substituent, profoundly alters the reactivity of the pyrazine ring, presenting both significant challenges and unique opportunities for synthetic chemists. This guide provides a comprehensive technical overview of electrophilic substitution reactions on trifluoromethylated pyrazines. We will delve into the fundamental principles governing the reactivity of this electron-deficient heterocyclic system, explore established and emerging methodologies for functionalization, and offer field-proven insights into overcoming the synthetic hurdles associated with these transformations. Detailed experimental protocols, mechanistic discussions, and data-driven analyses are presented to empower researchers in the rational design and execution of synthetic strategies targeting this important class of molecules.

Introduction: The Challenge of Electrophilic Substitution on Pyrazines

The pyrazine ring, a six-membered heteroaromatic compound with two nitrogen atoms at the 1 and 4 positions, is inherently electron-deficient.[1] This characteristic is a consequence of the electronegative nitrogen atoms, which exert a significant inductive electron-withdrawing effect, reducing the electron density of the aromatic π-system.[3] As a result, the pyrazine ring is substantially less reactive towards electrophilic aromatic substitution (SEAr) than benzene and even pyridine.[1][4] In acidic media, typically required for SEAr reactions, the basic nitrogen atoms are protonated, further deactivating the ring and making electrophilic attack exceedingly difficult.[4]

Successful electrophilic substitutions on the parent pyrazine ring often necessitate the presence of activating, electron-donating groups or the use of pyrazine N-oxides to enhance the ring's nucleophilicity.[4]

The Profound Influence of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms.[6][7] When appended to a pyrazine ring, the CF3 group exacerbates the already electron-deficient nature of the heterocycle, rendering it highly deactivated towards electrophilic attack.[8][9]

This deactivating effect is a critical consideration for synthetic planning. Traditional SEAr conditions that are effective for other aromatic systems often fail or provide negligible yields with trifluoromethylated pyrazines. Consequently, more forcing conditions or alternative synthetic strategies are typically required.

Directing Effects of the Trifluoromethyl Group

In classical electrophilic aromatic substitution on benzene derivatives, the trifluoromethyl group is a meta-director.[6][7] This is because the strong electron-withdrawing nature of the CF3 group destabilizes the Wheland intermediate (the arenium ion) when the electrophile attacks the ortho or para positions, where a positive charge would be placed on the carbon atom bearing the CF3 group.[6] Attack at the meta position avoids this unfavorable placement of the positive charge, making it the preferred pathway.[6][7] While the principles are similar for heterocyclic systems, the inherent reactivity of the pyrazine ring positions and the influence of the ring nitrogens add layers of complexity to predicting regioselectivity.

Halogenation of Trifluoromethylated Pyrazines

Direct halogenation is a fundamental transformation for introducing synthetically versatile handles onto aromatic rings. However, due to the severe deactivation of the pyrazine core by the CF3 group, these reactions often require harsh conditions.

Chlorination and Bromination

Direct chlorination and bromination of trifluoromethylpyrazines typically demand high temperatures and are often conducted in the gas phase or in solution with elemental chlorine or bromine.[4] These reactions can be difficult to control and may lead to mixtures of mono- and poly-halogenated products.[4]

Conceptual Workflow for High-Temperature Halogenation:

Caption: High-temperature halogenation of trifluoromethylpyrazines.

A key consideration in these reactions is the potential for radical pathways to compete with or dominate electrophilic substitution, especially at elevated temperatures. The choice of solvent and reaction time can be critical in influencing the product distribution.

Table 1: Representative Halogenation Reactions on Pyrazine Systems

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

| Pyrazine | Cl2 | Gas Phase, High Temp. | Mono- and poly-chloropyrazines | Mixture | [4] |

| Alkylpyrazines | Br2 | High Temp. | Mono-brominated products | Moderate | [4] |

Note: Specific examples for trifluoromethylated pyrazines are scarce in the general literature, highlighting the difficulty of these transformations. The data for parent pyrazines is provided for context.

Nitration of Trifluoromethylated Pyrazines

Nitration is a cornerstone of electrophilic aromatic substitution, providing access to nitro-functionalized compounds that are precursors to amines and other valuable derivatives. The nitration of a highly deactivated ring like trifluoromethylpyrazine is a formidable synthetic challenge.

The Challenge of "Mixed Acid" and Alternative Nitrating Agents

The classical nitrating agent, a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is often ineffective for severely deactivated substrates.[10][11] The strong acidity of this system leads to extensive protonation of the pyrazine nitrogens, further diminishing the ring's nucleophilicity.[4]

To circumvent this, more potent nitrating agents are required. These reagents generate a higher concentration of the active electrophile, the nitronium ion (NO2+), under conditions that may be more compatible with the substrate.

Potentially more effective nitrating systems include:

-

Nitronium Salts: Pre-formed salts such as nitronium tetrafluoroborate (NO2BF4) or nitronium triflate can be powerful nitrating agents.[12][13] These reagents do not require a strong acid co-reagent, potentially avoiding complete protonation of the pyrazine ring.

-

Triflic Anhydride Systems: A combination of a nitrate source (e.g., tetramethylammonium nitrate) and trifluoromethanesulfonic (triflic) anhydride can generate the highly reactive nitronium triflate in situ.[12]

-

Trifluoromethanesulfonic Acid (Triflic Acid) Systems: Using triflic acid as a catalyst with nitric acid can enhance the electrophilicity of the nitrating agent.[14]

Experimental Protocol: Conceptual Nitration using a Nitronium Salt

Objective: To introduce a nitro group onto a trifluoromethylpyrazine core.

Disclaimer: This is a conceptual protocol based on established principles for deactivated systems. Reaction conditions, particularly temperature and stoichiometry, must be carefully optimized for the specific substrate.

-

Inert Atmosphere: The reaction vessel is charged with the trifluoromethylpyrazine substrate and a suitable anhydrous, inert solvent (e.g., dichloromethane, sulfolane). The vessel is then flushed with nitrogen or argon.

-

Cooling: The reaction mixture is cooled to a low temperature (e.g., 0 °C to -20 °C) using an ice-salt or dry ice-acetone bath to control the exothermic reaction.

-

Reagent Addition: Nitronium tetrafluoroborate (NO2BF4) is added portion-wise to the cooled, stirred solution. The stoichiometry should be carefully controlled (a slight excess, e.g., 1.1-1.5 equivalents, is a common starting point).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acidic byproducts.

-

Workup and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Workflow for the nitration of a deactivated heterocycle.

Friedel-Crafts and Sulfonation Reactions: The Unfavorable Landscape

Direct Friedel-Crafts acylation, alkylation, and sulfonation are generally not viable methods for functionalizing the parent pyrazine ring, and this holds especially true for its trifluoromethylated derivatives.[4]

The reasons for this lack of reactivity are twofold:

-

Lewis Acid Complexation: Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl3). These Lewis acids will preferentially coordinate with the basic nitrogen atoms of the pyrazine ring, forming a highly deactivated complex that is resistant to electrophilic attack.

-

Extreme Deactivation: The combination of the electron-deficient pyrazine core, the powerful deactivating effect of the CF3 group, and the deactivation from Lewis acid complexation creates an insurmountable energy barrier for these reactions.

Similarly, sulfonation with fuming sulfuric acid (H2SO4/SO3) is unlikely to succeed due to the extreme deactivation of the substrate under these highly acidic conditions.[4]

Strategic Alternatives and Future Outlook

Given the significant limitations of direct electrophilic substitution, researchers often turn to alternative strategies to functionalize trifluoromethylated pyrazines. These methods bypass the need for direct attack on the deactivated ring.

-

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is already present on the ring, SNAr can be a highly effective method for introducing a wide range of substituents. The electron-withdrawing nature of both the pyrazine nitrogens and the CF3 group activates the ring towards nucleophilic attack.

-

Metal-Catalyzed Cross-Coupling: Halogenated trifluoromethylpyrazines are excellent substrates for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These methods offer a powerful and versatile platform for C-C and C-N bond formation.[15]

-

Synthesis from Acyclic Precursors: Constructing the functionalized trifluoromethylpyrazine ring from acyclic precursors (e.g., via condensation of 1,2-diamines with 1,2-dicarbonyl compounds) allows for the incorporation of desired substituents from the outset, avoiding the challenges of direct functionalization of the pre-formed heterocycle.[16]

Conclusion

Electrophilic substitution on trifluoromethylated pyrazines is a synthetically challenging endeavor due to the profound deactivation of the heterocyclic core. Direct halogenation and nitration are feasible but often require forcing conditions and specialized, highly reactive reagents. Friedel-Crafts reactions and sulfonation are generally not viable. A thorough understanding of the electronic properties of this ring system is paramount for any researcher working in this area. While direct functionalization remains a difficult task, strategic use of alternative methods like nucleophilic substitution and metal-catalyzed cross-coupling provides a robust and reliable pathway for the synthesis of complex and medicinally relevant trifluoromethylated pyrazine derivatives. Future research will likely focus on the development of novel catalytic systems that can achieve direct C-H functionalization under milder conditions, thereby unlocking more efficient routes to these valuable compounds.

References

- 1. irjmets.com [irjmets.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. youtube.com [youtube.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Deep Dive into Nucleophilic Aromatic Substitution on 2-Chloropyrazines: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyrazines. The pyrazine core is a vital scaffold in medicinal chemistry and materials science, and the functionalization of this heterocycle via SNAr is a cornerstone of synthetic strategies.[1][2] This document will elucidate the underlying mechanistic principles, detail the influence of various reaction parameters, provide validated experimental protocols for key transformations, and summarize the broad applicability of this versatile reaction. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of 2-chloropyrazines in their synthetic endeavors.

The Pyrazine Nucleus: An Electron-Deficient Scaffold Primed for SNAr